molecular formula C7H10N4O4 B14002415 N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide CAS No. 82198-50-3

N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide

Cat. No.: B14002415
CAS No.: 82198-50-3
M. Wt: 214.18 g/mol
InChI Key: VSHSMYSFSXBYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicine as antimicrobial agents. This compound is characterized by the presence of a nitro group, a hydroxyethyl group, and a carboxamide group attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide typically involves the nitration of an imidazole derivative followed by the introduction of the hydroxyethyl and carboxamide groups. One common method involves the reaction of 3-methylimidazole with nitric acid to introduce the nitro group. This is followed by the reaction with ethylene oxide to introduce the hydroxyethyl group. Finally, the carboxamide group is introduced through the reaction with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as an antimicrobial agent against various pathogens.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide involves the interaction with microbial DNA. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage. This results in the inhibition of DNA synthesis and ultimately leads to cell death. The compound targets specific enzymes and pathways involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Known for its use in treating protozoal infections.

    Secnidazole: Used for its broad-spectrum antimicrobial activity.

Uniqueness

N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide is unique due to its specific structural features, such as the hydroxyethyl and carboxamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazoles.

Properties

CAS No.

82198-50-3

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide

InChI

InChI=1S/C7H10N4O4/c1-10-5(6(13)8-2-3-12)4-9-7(10)11(14)15/h4,12H,2-3H2,1H3,(H,8,13)

InChI Key

VSHSMYSFSXBYGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.